
N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine core substituted with a 4-chlorophenyl group and a 2-phenyl-1H-imidazol-5-yl group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(4-Chlorphenyl)-4-(2-Phenyl-1H-imidazol-5-yl)pyrimidin-2-amin beinhaltet typischerweise mehrstufige organische Reaktionen. Eine übliche Methode umfasst die folgenden Schritte:
Bildung des Pyrimidinkerns: Ausgehend von einem geeigneten Pyrimidin-Vorläufer, wie z. B. 2-Aminopyrimidin, wird die Kernstruktur durch Cyclisierungsreaktionen gebildet.
Substitutionsreaktionen: Die 4-Chlorphenylgruppe wird durch nukleophile aromatische Substitutionsreaktionen eingeführt, wobei häufig 4-Chlorbenzonitril als Ausgangsmaterial verwendet wird.
Bildung des Imidazolrings: Der Imidazolring wird durch Kondensationsreaktionen synthetisiert, an denen Phenylglyoxal und Ammoniumacetat beteiligt sind.
Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung der Imidazol- und Pyrimidin-Zwischenprodukte unter bestimmten Bedingungen, z. B. unter Verwendung einer palladiumkatalysierten Kreuzkupplungsreaktion.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Fließreaktoren, Hochdurchsatzscreening für optimale Reaktionsbedingungen und fortschrittliche Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
N-(4-Chlorphenyl)-4-(2-Phenyl-1H-imidazol-5-yl)pyrimidin-2-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann je nach den vorhandenen funktionellen Gruppen nukleophile oder elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in saurer oder basischer Umgebung.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Halogenierte Lösungsmittel und Katalysatoren wie Palladium oder Kupfer.
Wichtigste gebildete Produkte
Oxidation: Bildung von entsprechenden Oxiden oder hydroxylierten Derivaten.
Reduktion: Bildung von Amin- oder Alkohol-Derivaten.
Substitution: Bildung von substituierten Pyrimidin- oder Imidazol-Derivaten.
Wissenschaftliche Forschungsanwendungen
N-(4-Chlorphenyl)-4-(2-Phenyl-1H-imidazol-5-yl)pyrimidin-2-amin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Studien zu seinen potenziellen biologischen Aktivitäten, darunter antimikrobielle und Antikrebs-Eigenschaften.
Medizin: Untersuchungen zu seinem Potenzial als Therapeutikum zur Behandlung verschiedener Krankheiten.
Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von N-(4-Chlorphenyl)-4-(2-Phenyl-1H-imidazol-5-yl)pyrimidin-2-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Zu den beteiligten Wegen können Signaltransduktion, Genexpressionsregulation und Stoffwechselprozesse gehören.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted pyrimidine or imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(4-Chlorphenyl)-4-(2-Methyl-1H-imidazol-5-yl)pyrimidin-2-amin
- N-(4-Bromphenyl)-4-(2-Phenyl-1H-imidazol-5-yl)pyrimidin-2-amin
- N-(4-Chlorphenyl)-4-(2-Phenyl-1H-imidazol-4-yl)pyrimidin-2-amin
Einzigartigkeit
N-(4-Chlorphenyl)-4-(2-Phenyl-1H-imidazol-5-yl)pyrimidin-2-amin zeichnet sich durch sein spezifisches Substitutionsmuster aus, das ihm einzigartige chemische und biologische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen.
Eigenschaften
CAS-Nummer |
647030-53-3 |
|---|---|
Molekularformel |
C19H14ClN5 |
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H14ClN5/c20-14-6-8-15(9-7-14)23-19-21-11-10-16(25-19)17-12-22-18(24-17)13-4-2-1-3-5-13/h1-12H,(H,22,24)(H,21,23,25) |
InChI-Schlüssel |
DBXBKQKOUYKLJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)C3=NC(=NC=C3)NC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}methyl)phenol](/img/structure/B12602940.png)
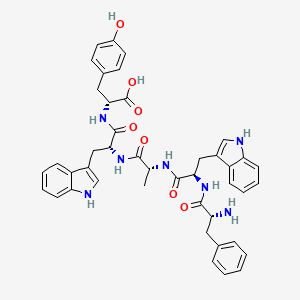
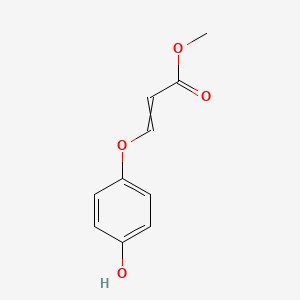
![Triethyl[(hept-6-en-2-yl)oxy]silane](/img/structure/B12602955.png)
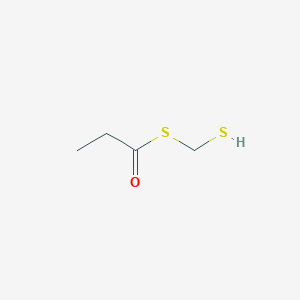
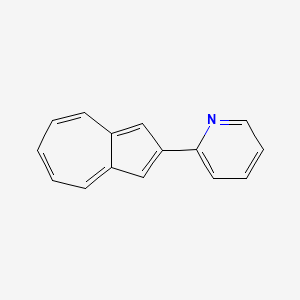
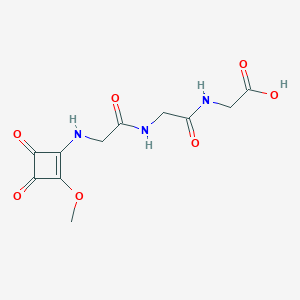
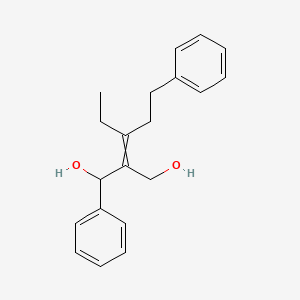
![5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12602990.png)

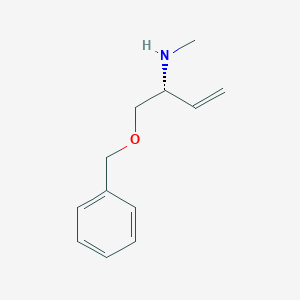
![2,2'-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile)](/img/structure/B12603010.png)

![N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide](/img/structure/B12603028.png)
